molecular formula C26H30N4O3S2 B607418 Fasnall CAS No. 929978-58-5

Fasnall

Cat. No. B607418
M. Wt: 510.67
InChI Key: VAUJHROLFBFTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasnall is a thiophenopyrimidine and a selective fatty acid synthase (FASN) inhibitor . It has shown potent anti-tumor activity . FASN is an enzyme that catalyzes the final synthetic step in the fatty acid synthesis pathway . Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth .


Synthesis Analysis

Fasnall selectively targets FASN through its co-factor binding sites . It was identified from a small-molecule library comprising compounds with structural similarity to any purine or known purine analog scaffold .


Molecular Structure Analysis

The molecular formula of Fasnall is C19H22N4S . Its molecular weight is 338.47 . Fasnall is a racemate comprising equimolar amounts of ®- and (S)-Fasnall .


Chemical Reactions Analysis

Fasnall has been found to induce profound changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids as well as increasing exogenous palmitate uptake . This is deviated more into neutral lipid formation rather than phospholipids .


Physical And Chemical Properties Analysis

Fasnall has a molecular weight of 338.47 g/mol . Its molecular formula is C19H22N4S . The CAS number of Fasnall is 929978-58-5 .

Scientific Research Applications

  • Fasnall's Anti-tumor Activity in Breast Cancer : Fasnall shows significant anti-tumor activity, particularly in HER2(+) breast cancer. It targets fatty acid synthase (FASN), an enzyme crucial for cell growth in many tumors. Fasnall's action leads to alterations in cellular lipid profiles and induces apoptosis (programmed cell death), especially effective when combined with other treatments like carboplatin (Alwarawrah et al., 2016).

  • Impact on Lipogenesis and Tumor Growth : Research indicates that targeting lipogenesis, the process of synthesizing fatty acids, can be a double-edged sword. While Fasnall can decrease tumor viability by inhibiting fatty acid synthesis, its effectiveness varies, and in some cases, it can even accelerate tumor growth. This suggests the need for comprehensive treatment strategies combining Fasnall with other therapies (Micallef et al., 2021).

  • Fasnall's Role in Stress Granule Formation : Interestingly, Fasnall has been shown to induce the formation of atypical Stress Granules in cancer cells. These granules are part of a cellular response that can lead to increased survival and resistance to chemotherapy. The study suggests that Fasnall's ability to trigger these granules is independent of its role in inhibiting FASN (Amen & Kaganovich, 2020).

  • Diverse Responses in Different Cancer Types : In diffuse large B-cell lymphoma (DLBCL), Fasnall demonstrated heterogeneous responses, showing therapeutic potential in a subset of DLBCL cells. This finding highlights the variability in metabolic pathways among different cancer types and the need for targeted treatment approaches (Gifford et al., 2020).

Safety And Hazards

While Fasnall has shown promise in preclinical cancer models or early-phase clinical trials, none have been approved for the treatment of cancers . More research is needed to fully understand the safety and potential side effects of Fasnall.

Future Directions

The future direction of Fasnall research could involve further investigation into its anti-tumor capabilities and its potential use in cancer treatment . Additionally, more research is needed to fully understand the consequences and adaptive responses of acute or chronic inhibition of essential enzymes such as FASN .

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXRMURGJRAOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasnall

Citations

For This Compound
155
Citations
Y Alwarawrah, P Hughes, D Loiselle, DA Carlson… - Cell chemical …, 2016 - cell.com
… Fasnall, a thiophenopyrimidine selectively targeting FASN through its co-factor binding sites. Global lipidomics studies with Fasnall … Consistent with this mechanism of action, Fasnall …
Number of citations: 124 www.cell.com
T Amen, D Kaganovich - Iscience, 2020 - cell.com
… In this study we found that fasnall induces SG formation. We have not demonstrated, however, if SG formation in case of fasnall plays a causative role in its pro-apoptotic activity in …
Number of citations: 8 www.cell.com
P Micallef, Y Wu, M Bauzá-Thorbrügge… - International Journal of …, 2021 - mdpi.com
… We could recapitulate this finding via intermittent Fasnall treatment in vitro (4 h/day for 3 days); Fasnall at a concentration of 1–10 µM enhanced the viability by ~10%, 25 µM had no …
Number of citations: 7 www.mdpi.com
KP Karthigeyan - 2021 - rave.ohiolink.edu
… As FASN is involved in coronavirus replication, we tested Fasnall against bovine coronavirus and SARS-CoV-2. Fasnall inhibited the replication of both viruses. Fasnall also reduced …
Number of citations: 0 rave.ohiolink.edu
GK Gifford, AJ Gifford, Q Chen, Y Shen… - Leukemia & …, 2020 - Taylor & Francis
… of fatty acid synthase using the novel drug Fasnall. We observed distinct heterogeneity and … Inhibition of fatty acid synthase with Fasnall may represent a therapeutic option for DLBCL …
Number of citations: 5 www.tandfonline.com
MM Kulkarni, AN Ratcliff, M Bhat… - …, 2017 - retrovirology.biomedcentral.com
… that Fasnall achieved a peak plasma concentration of 27 µM, which is 150 times greater than the EC 95 value of Fasnall … FASN activity, we suggest that Fasnall could be a useful starting …
Number of citations: 40 retrovirology.biomedcentral.com
JJ Souchek, A Laliwala, L Houser… - ACS Pharmacology & …, 2023 - ACS Publications
… The combination of TVB 3166 and fasnall with docetaxel … that TVB-3166 and fasnall enhance the efficacy of docetaxel in … score of 58 for 1 μM Fasnall plus 200 nM docetaxel in PC3-TxR …
Number of citations: 0 pubs.acs.org
TW Grunt, L Lemberger, R Colomer… - Frontiers in …, 2021 - frontiersin.org
… (B) Inhibition of FA synthesis by the FASN inhibitors G28UCM or Fasnall does not affect the expression of the lipid metabolic proteins in A2780 OC cells. Blots were (co-)probed for …
Number of citations: 9 www.frontiersin.org
KH Park, Z Ye, J Zhang, SM Hammad… - Scientific Reports, 2019 - nature.com
… treated mutants with fasnall, an inhibitor of fasn to determine whether the steatosis resulted from increase of lipogenesis. Interestingly, we found that the fasnall treatment exacerbated …
Number of citations: 24 www.nature.com
JS Yang, N Yoon, M Kong, BH Jung, H Lee… - International Journal of …, 2021 - mdpi.com
… Through identification of the significant metabolite alterations incurred by IU1 and Fasnall, we performed pathway analysis using Ingenuity Pathway Analysis (IPA) software. As shown in …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.